molecular formula C14H10N2O2S B14331880 2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one

2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one

Cat. No.: B14331880
M. Wt: 270.31 g/mol
InChI Key: MKZIFAPLZKYZMW-OQLLNIDSSA-N
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Description

2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}-1,2-benzothiazol-3(2H)-one is a complex organic compound with a unique structure that combines elements of cyclohexadienone, benzothiazole, and amino functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}-1,2-benzothiazol-3(2H)-one typically involves the condensation of 6-amino-5-[(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione with 3-formylchromones . This reaction is carried out under controlled conditions, often using catalytic amounts of acids such as trifluoromethanesulfonic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}-1,2-benzothiazol-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroquinone analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}-1,2-benzothiazol-3(2H)-one stands out due to its unique combination of cyclohexadienone and benzothiazole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

2-[(E)-(2-hydroxyphenyl)methylideneamino]-1,2-benzothiazol-3-one

InChI

InChI=1S/C14H10N2O2S/c17-12-7-3-1-5-10(12)9-15-16-14(18)11-6-2-4-8-13(11)19-16/h1-9,17H/b15-9+

InChI Key

MKZIFAPLZKYZMW-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=O)C3=CC=CC=C3S2)O

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=O)C3=CC=CC=C3S2)O

Origin of Product

United States

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